Cas no 2680804-96-8 (benzyl N-{3-tert-butyl-1-iodoimidazo1,5-apyrazin-8-yl}carbamate)

benzyl N-{3-tert-butyl-1-iodoimidazo1,5-apyrazin-8-yl}carbamate structure
2680804-96-8 structure
Product Name:benzyl N-{3-tert-butyl-1-iodoimidazo1,5-apyrazin-8-yl}carbamate
CAS No:2680804-96-8
MF:C18H19IN4O2
MW:450.273535966873
CID:5623529
PubChem ID:165927219
Update Time:2025-07-25

benzyl N-{3-tert-butyl-1-iodoimidazo1,5-apyrazin-8-yl}carbamate Chemical and Physical Properties

Names and Identifiers

    • 2680804-96-8
    • benzyl N-{3-tert-butyl-1-iodoimidazo[1,5-a]pyrazin-8-yl}carbamate
    • EN300-28304418
    • benzyl N-{3-tert-butyl-1-iodoimidazo1,5-apyrazin-8-yl}carbamate
    • Inchi: 1S/C18H19IN4O2/c1-18(2,3)16-21-14(19)13-15(20-9-10-23(13)16)22-17(24)25-11-12-7-5-4-6-8-12/h4-10H,11H2,1-3H3,(H,20,22,24)
    • InChI Key: UIQXIZCYGNCKDO-UHFFFAOYSA-N
    • SMILES: IC1=C2C(NC(=O)OCC3C=CC=CC=3)=NC=CN2C(C(C)(C)C)=N1

Computed Properties

  • Exact Mass: 450.05527g/mol
  • Monoisotopic Mass: 450.05527g/mol
  • Isotope Atom Count: 0
  • Hydrogen Bond Donor Count: 1
  • Hydrogen Bond Acceptor Count: 4
  • Heavy Atom Count: 25
  • Rotatable Bond Count: 5
  • Complexity: 465
  • Covalently-Bonded Unit Count: 1
  • Defined Atom Stereocenter Count: 0
  • Undefined Atom Stereocenter Count : 0
  • Defined Bond Stereocenter Count: 0
  • Undefined Bond Stereocenter Count: 0
  • XLogP3: 4.6
  • Topological Polar Surface Area: 68.5Ų

benzyl N-{3-tert-butyl-1-iodoimidazo1,5-apyrazin-8-yl}carbamate Pricemore >>

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Additional information on benzyl N-{3-tert-butyl-1-iodoimidazo1,5-apyrazin-8-yl}carbamate

Recent Advances in the Study of Benzyl N-{3-tert-butyl-1-iodoimidazo1,5-apyrazin-8-yl}carbamate (CAS: 2680804-96-8)

Benzyl N-{3-tert-butyl-1-iodoimidazo1,5-apyrazin-8-yl}carbamate (CAS: 2680804-96-8) has recently emerged as a compound of significant interest in the field of chemical biology and medicinal chemistry. This molecule, characterized by its unique imidazo[1,5-a]pyrazine scaffold, has shown promising potential in various therapeutic applications, particularly in oncology and infectious diseases. Recent studies have focused on its synthesis, structural optimization, and biological evaluation, shedding light on its mechanism of action and therapeutic utility.

The synthesis of benzyl N-{3-tert-butyl-1-iodoimidazo1,5-apyrazin-8-yl}carbamate involves a multi-step process that includes the introduction of the tert-butyl group and the iodination of the imidazo[1,5-a]pyrazine core. Recent advancements in synthetic methodologies have improved the yield and purity of this compound, making it more accessible for further biological studies. Researchers have also explored its reactivity, particularly in cross-coupling reactions, which could facilitate the development of novel derivatives with enhanced pharmacological properties.

In terms of biological activity, benzyl N-{3-tert-butyl-1-iodoimidazo1,5-apyrazin-8-yl}carbamate has demonstrated potent inhibitory effects against specific kinases involved in cancer cell proliferation. Preliminary in vitro studies have shown that this compound selectively targets certain kinase pathways, leading to apoptosis in cancer cells while sparing normal cells. These findings suggest its potential as a lead compound for the development of targeted cancer therapies. Further in vivo studies are underway to validate these results and assess its pharmacokinetic and safety profiles.

Another area of interest is the compound's potential application in infectious diseases. Recent research has indicated that benzyl N-{3-tert-butyl-1-iodoimidazo1,5-apyrazin-8-yl}carbamate exhibits antimicrobial activity against a range of pathogens, including drug-resistant strains. Its mechanism of action appears to involve interference with microbial DNA replication, although the exact molecular targets remain under investigation. These properties make it a promising candidate for the development of new antimicrobial agents, particularly in the face of rising antibiotic resistance.

Despite these promising findings, challenges remain in the development of benzyl N-{3-tert-butyl-1-iodoimidazo1,5-apyrazin-8-yl}carbamate as a therapeutic agent. Issues such as solubility, bioavailability, and potential off-target effects need to be addressed through further structural optimization and formulation studies. Collaborative efforts between chemists, biologists, and pharmacologists will be essential to overcome these hurdles and translate the compound's potential into clinical applications.

In conclusion, benzyl N-{3-tert-butyl-1-iodoimidazo1,5-apyrazin-8-yl}carbamate (CAS: 2680804-96-8) represents a promising scaffold for drug discovery, with applications in oncology and infectious diseases. Continued research into its synthesis, mechanism of action, and therapeutic potential will be crucial for its development into a viable clinical candidate. The compound's unique structural features and biological activities make it a valuable subject of study in the field of chemical biology and medicinal chemistry.

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